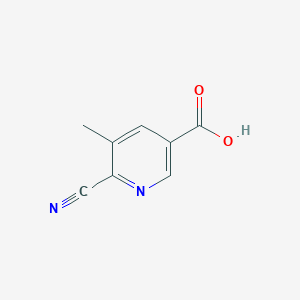

6-氰基-5-甲基烟酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of various derivatives of 5-cyano-1,6-dihydro-6-oxo-3-pyridinecarboxylic acids has been explored in recent studies. One such study describes the synthesis of ethyl or methyl esters of these acids with different 2-substituents, including polar groups like CO2C2H5, (CH2)2CO2CH3, (CH2)3CO2C2H5, CH2OCH3, or CF3. These esters were then hydrolyzed to yield the corresponding carboxylic acids. Notably, compounds such as 5-cyano-2-trifluoromethyl-1,6-dihydro-6-oxo-3-pyridinecarboxylic acid demonstrated positive inotropic activity, suggesting potential cardiotonic applications .

Molecular Structure Analysis

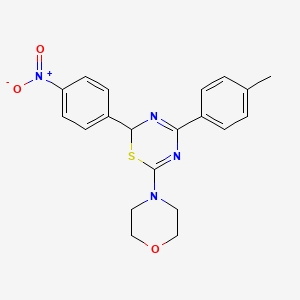

The molecular structure of these compounds is characterized by a pyridine ring with a cyano group at the 5-position and a keto group at the 6-position. The presence of various substituents at the 2-position significantly influences the chemical and biological properties of these molecules. For instance, the trifluoromethyl group in 5-cyano-2-trifluoromethyl-1,6-dihydro-6-oxo-3-pyridinecarboxylic acid is likely responsible for its observed cardiotonic activity .

Chemical Reactions Analysis

The derivatives of 5-cyano-6-oxo-2-styrylnicotinic acids are obtained through the reaction of the anilide or ethyl ester of 5-cyano-2-methyl-6-oxonicotinic acid with aromatic aldehydes. These reactions yield compounds that can be further converted into hydrazides upon interaction with hydrazine hydrate. This demonstrates the reactivity of the cyano and keto functional groups in these molecules, allowing for the formation of various substituted nicotinic acids with potential antimicrobial activity .

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of 6-Cyano-5-methylnicotinic acid are not detailed in the provided papers, the general properties of the related compounds suggest that these acids are likely to be crystalline solids with moderate solubility in polar solvents. The presence of the cyano and keto groups would contribute to their reactivity, as seen in the synthesis of different derivatives with potential biological activities. The antimicrobial activity of these compounds, as well as their cardiotonic effects, indicate that they interact with biological systems, which is a direct consequence of their chemical structure and properties .

科学研究应用

微生物降解和生物转化

- 已分离出能够降解6-甲基烟酸的细菌,其中一株菌株在C2位置发生羟基化,对制药和除草剂生产(Tinschert et al., 1997)有用。

合成和抗增殖活性

- 合成了新型的6-芳基-2-甲基烟酸肼和肼酮,对白血病细胞系表现出不同的抗增殖活性,有助于癌症研究(Abdel‐Aziz et al., 2012)。

有机催化在化学合成中的应用

- 异烟酸被用作合成吡喃吡唑的有机催化剂,展示了其在促进化学反应中的实用性(Zolfigol et al., 2013)。

配位化学和晶体结构

- 关于银(I)与6-甲基烟酸形成的配位化合物的研究揭示了由于不同程度的质子化而产生的不同结构,有助于无机化学(Aakeröy & Beatty, 1999)。

- 探索了与6-甲基烟酸配体形成的配合物的合成,为分子相互作用和晶体结构提供了见解(Luo et al., 2014)。

抗微生物活性

- 合成了5-氰基-6-氧代-2-苯乙烯基烟酸衍生物,并显示出抗微生物活性,有助于新抗生素的开发(Deyanov & Konshin, 2004)。

抗菌特性

- 分析了2-羟基-6-甲基烟酸的过渡金属配合物的抗菌活性,展示了其在抗菌应用中的潜力(Verma & Bhojak, 2018)。

药物开发

- 合成了AZD1283,一种选择性和可逆的P2Y12受体拮抗剂,利用了乙酸6-氯-5-氰-2-甲基烟酸酯,展示了其在药物开发中的作用(Andersen et al., 2013)。

作用机制

Target of Action

This compound is a derivative of niacin, also known as vitamin B3 . Niacin is known to interact with various targets in the body, including certain enzymes involved in energy metabolism . .

Mode of Action

Given its structural similarity to niacin, it may interact with similar targets and exert similar effects . Niacin is known to modulate triglyceride synthesis in the liver and lipolysis in adipose tissue

Biochemical Pathways

Niacin, a structurally related compound, is involved in numerous biochemical pathways, including those related to energy metabolism . It acts as a precursor for nicotinamide adenine dinucleotide (NAD) and nicotinamide adenine dinucleotide phosphate (NADP), which are crucial for redox reactions . It remains to be seen whether 6-Cyano-5-methylnicotinic acid influences similar pathways.

Pharmacokinetics

A study on a related compound, 6-methylnicotine, found that its aerosol transfer efficiency was similar to that of nicotine

Result of Action

The molecular and cellular effects of 6-Cyano-5-methylnicotinic acid are currently unknown. Research on related compounds suggests potential effects on cellular metabolism and redox reactions . .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of chemical compounds. Factors such as temperature, pH, and the presence of other chemicals can affect the stability and activity of a compound . .

属性

IUPAC Name |

6-cyano-5-methylpyridine-3-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6N2O2/c1-5-2-6(8(11)12)4-10-7(5)3-9/h2,4H,1H3,(H,11,12) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FAMBJGGXXNEVAR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CN=C1C#N)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

162.15 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1360953-72-5 |

Source

|

| Record name | 6-cyano-5-methylnicotinic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(4-Fluoro-2-methylphenyl)-N-[[2-(methoxymethyl)-4-methylpyrazol-3-yl]methyl]prop-2-enamide](/img/structure/B2481560.png)

![[2-oxo-2-(2-phenylanilino)ethyl] 2-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]acetate](/img/structure/B2481561.png)

![4-{[2-(Isopropylamino)-6-(trifluoromethyl)-4-pyrimidinyl]oxy}benzenecarbonitrile](/img/structure/B2481562.png)

![3-Oxa-9-azabicyclo[3.3.1]nonan-9-yl(4-phenoxyphenyl)methanone](/img/structure/B2481563.png)

![2-[2-(2,5-Dimethyl-1-phenylpyrrol-3-yl)-2-oxoethyl]sulfanyl-3-phenyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-one](/img/structure/B2481567.png)

![N-(4,6-difluorobenzo[d]thiazol-2-yl)-N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)cyclopropanecarboxamide](/img/structure/B2481568.png)

![8-(5-Bromo-2-chlorobenzoyl)-3-cyclopropylidene-8-azabicyclo[3.2.1]octane](/img/structure/B2481570.png)

![(2S)-2-Amino-N-[1-(2-methylphenyl)ethyl]propanamide](/img/structure/B2481575.png)

![2-((3-benzyl-6-methyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(4-bromophenyl)acetamide](/img/structure/B2481576.png)